Extended C8 Alkyl Chain at the 5-Position: Predicted Lipophilicity Advantage Over Shorter-Chain Analogs
The 5-octyl substituent of CAS 646517-42-2 confers a computed XLogP3-AA value of 4.6, substantially higher than the 5-hexyl analog (CAS 646517-43-3, XLogP3-AA estimated at approximately 3.5 based on two fewer methylene units) and dramatically higher than unsubstituted or short-chain thiophenones [1]. In the context of quorum sensing inhibitor design, increased lipophilicity has been associated with enhanced membrane partitioning and potentially improved access to intracellular QS receptor targets, although direct comparative membrane permeability data for this specific compound are not available in the published literature [2]. The 8-carbon rotatable bonds in the octyl chain also impart significant conformational flexibility that may influence target engagement kinetics relative to more rigid analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (CAS 646517-42-2) |
| Comparator Or Baseline | 5-hexyl-4-methoxy-5-methylthiophen-2-one (CAS 646517-43-3): XLogP3-AA estimated ~3.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.1 (calculated by structural difference of two methylene units, approximately +0.5 per -CH₂-) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); experimental logP not available for either compound [1] |
Why This Matters
The higher computed lipophilicity of the octyl-substituted compound predicts superior membrane permeation compared to the commercially available hexyl analog, which may be a critical differentiator for assay development involving intracellular targets or whole-cell phenotypic screening.
- [1] PubChem Computed Properties for CID 11184430 (XLogP3-AA = 4.6). National Center for Biotechnology Information. View Source
- [2] Lyons T, Gahan CGM, O'Sullivan TP. Structure–activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Med Chem. 2020;12(21):1925-1943. View Source
